REACTION_CXSMILES
|
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[Br:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([Br:22])[C:16]=1[NH2:17].NC(N)=S>CC(C)=O>[Br:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([Br:22])[C:16]=1[NH:17][C:11]([NH2:12])=[S:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After 15 minutes at reflux
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto 300 ml
|
Type
|
FILTRATION
|
Details
|
of water and filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
giving 12.0 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous methanol
|
Type
|
CUSTOM
|
Details
|
gave the analytical sample, m.p. 192°-193°
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC=C1)Br)NC(=S)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |